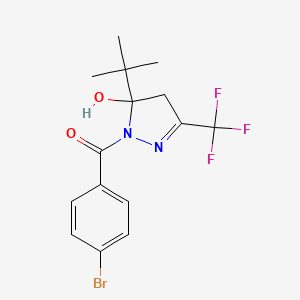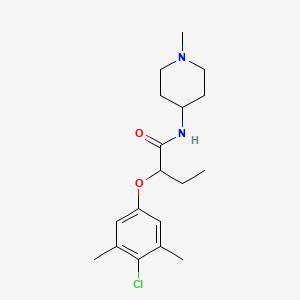
1-(4-bromobenzoyl)-5-tert-butyl-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-bromobenzoyl)-5-tert-butyl-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol, also known as BPTP, is a chemical compound that has been extensively studied for its potential applications in scientific research. BPTP is a pyrazole derivative that has been found to have various biological activities, including anti-inflammatory, analgesic, and antipyretic effects.
Mécanisme D'action
The exact mechanism of action of 1-(4-bromobenzoyl)-5-tert-butyl-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol is not fully understood. However, it has been suggested that this compound may act through the inhibition of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. This compound may also act through the modulation of various signaling pathways, including the MAPK and NF-κB pathways.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. It has been shown to reduce the production of inflammatory mediators, such as prostaglandins and cytokines. This compound has also been found to reduce pain and fever in animal models. In addition, this compound has been found to have potential applications in the treatment of cancer and neurological disorders.
Avantages Et Limitations Des Expériences En Laboratoire
1-(4-bromobenzoyl)-5-tert-butyl-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol has several advantages for lab experiments. It is a relatively stable compound that can be easily synthesized and purified. This compound has also been found to have low toxicity in animal models. However, there are also some limitations to the use of this compound in lab experiments. This compound has a relatively short half-life, which may limit its effectiveness in some experiments. In addition, this compound may have off-target effects that could complicate the interpretation of experimental results.
Orientations Futures
There are several future directions for research on 1-(4-bromobenzoyl)-5-tert-butyl-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol. One area of research could focus on the development of more potent and selective COX-2 inhibitors based on the structure of this compound. Another area of research could focus on the identification of the molecular targets of this compound and the elucidation of its mechanism of action. Finally, further studies could be conducted to investigate the potential applications of this compound in the treatment of cancer and neurological disorders.
Conclusion:
In conclusion, this compound is a chemical compound that has been extensively studied for its potential applications in scientific research. It has been found to have various biological activities, including anti-inflammatory, analgesic, and antipyretic effects. This compound has also been found to have potential applications in the treatment of cancer and neurological disorders. Further research is needed to fully understand the mechanism of action of this compound and to explore its potential applications in scientific research.
Méthodes De Synthèse
1-(4-bromobenzoyl)-5-tert-butyl-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol can be synthesized by the reaction of 4-bromobenzoyl chloride with tert-butylamine, followed by the addition of trifluoroacetic acid and hydrazine hydrate. The resulting product can be purified by recrystallization and characterized by various spectroscopic techniques, including NMR and mass spectrometry.
Applications De Recherche Scientifique
1-(4-bromobenzoyl)-5-tert-butyl-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol has been extensively studied for its potential applications in scientific research. It has been found to have various biological activities, including anti-inflammatory, analgesic, and antipyretic effects. This compound has also been found to have potential applications in the treatment of cancer and neurological disorders.
Propriétés
IUPAC Name |
(4-bromophenyl)-[5-tert-butyl-5-hydroxy-3-(trifluoromethyl)-4H-pyrazol-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16BrF3N2O2/c1-13(2,3)14(23)8-11(15(17,18)19)20-21(14)12(22)9-4-6-10(16)7-5-9/h4-7,23H,8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFPNMHVUZKTPNU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1(CC(=NN1C(=O)C2=CC=C(C=C2)Br)C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16BrF3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl 1-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-4-[2-(trifluoromethyl)benzyl]-4-piperidinecarboxylate](/img/structure/B4896337.png)
![3-(2-chlorophenyl)-N-[4-(1-piperidinylcarbonyl)phenyl]propanamide](/img/structure/B4896339.png)

![1-cyclopentyl-4-{3-[5-(2,5-dimethoxybenzyl)-1,3,4-oxadiazol-2-yl]propanoyl}piperazine](/img/structure/B4896345.png)
![1-ethoxy-2-(2-{2-[3-(trifluoromethyl)phenoxy]ethoxy}ethoxy)benzene](/img/structure/B4896352.png)
![4-bromo-2-{[4-(4-fluorophenyl)-3,6-dihydro-1(2H)-pyridinyl]methyl}phenol](/img/structure/B4896363.png)


![N-[3-(dimethylamino)propyl]-4-iodobenzamide hydrochloride](/img/structure/B4896388.png)
![N~2~-benzyl-N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-ethylglycinamide](/img/structure/B4896392.png)
![5-(4-chlorophenyl)-N-[2-(4-methyl-1-piperidinyl)-2-(2-thienyl)ethyl]-3-isoxazolecarboxamide](/img/structure/B4896403.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-5-oxo-1-phenyl-3-pyrrolidinecarboxamide](/img/structure/B4896410.png)
![4-(3-{3-[3-(5-pyrimidinyl)phenyl]-1H-pyrazol-1-yl}propyl)morpholine](/img/structure/B4896423.png)